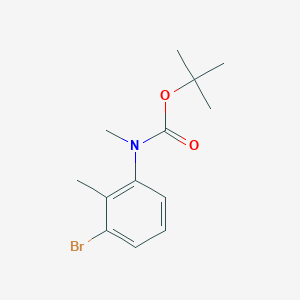

(3-Bromo-2-methyl-phenyl)-methyl-carbamic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl N-(3-bromo-2-methylphenyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-9-10(14)7-6-8-11(9)15(5)12(16)17-13(2,3)4/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZGAMPNJQYFRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001179731 | |

| Record name | 1,1-Dimethylethyl N-(3-bromo-2-methylphenyl)-N-methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001179731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187928-37-5 | |

| Record name | 1,1-Dimethylethyl N-(3-bromo-2-methylphenyl)-N-methylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-(3-bromo-2-methylphenyl)-N-methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001179731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation via Carbamoylation of the Corresponding Amine with tert-Butyl Chloroformate

A common and reliable method involves the reaction of the corresponding amine, 3-bromo-2-methyl-aniline or its methyl derivative, with tert-butyl chloroformate under basic conditions to form the carbamate ester.

-

- Solvents: Dichloromethane, acetonitrile, or tetrahydrofuran.

- Base: Triethylamine or sodium bicarbonate to neutralize the released HCl.

- Temperature: 0°C to room temperature.

- Time: 1–4 hours.

Mechanism: The amine nucleophilically attacks the carbonyl carbon of tert-butyl chloroformate, displacing chloride and forming the carbamate bond.

Advantages: Mild conditions, high selectivity, and good yields.

Notes: Protection of amino groups as tert-butoxycarbonyl (Boc) is common to prevent side reactions and facilitate purification.

Synthesis via Activated Mixed Carbonates

Activated carbonates such as p-nitrophenyl chloroformate or benzotriazole-based reagents (e.g., BTBC) can be used to generate reactive intermediates that couple with the amine or alcohol precursor.

-

- Preparation of activated carbonate intermediate by reacting p-nitrophenyl chloroformate with tert-butanol.

- Subsequent reaction with 3-bromo-2-methyl-phenylmethanamine in the presence of catalysts such as 4-dimethylaminopyridine (DMAP).

-

- Solvent: Acetonitrile or dry ether.

- Temperature: Room temperature.

- Time: Several hours.

Benefits: This method allows for milder reaction conditions and often higher purity products due to the selective activation of the carbonate moiety.

Curtius Rearrangement Route from the Corresponding Acid

An alternative method involves:

- Conversion of 3-bromo-2-methyl-phenylacetic acid to its acyl azide via reaction with sodium azide and tert-butyl dicarbonate.

- Thermal Curtius rearrangement of the acyl azide to generate the isocyanate intermediate.

Trapping of the isocyanate with tert-butanol to yield the carbamate ester.

-

- Temperature: 40–75 °C (higher temperatures required for aromatic substrates).

- Catalysts: Tetrabutylammonium bromide and zinc(II) triflate may be used to promote rearrangement.

- Solvent: Typically anhydrous organic solvents such as benzene or toluene.

Advantages: This method is useful for synthesizing tert-butyl carbamates from carboxylic acids and allows for incorporation of the carbamate moiety with retention of functional groups.

Transition-Metal Catalyzed Carbamate Formation

Recent advances include the use of palladium or nickel catalysts to facilitate carbamate formation via carbonylation or coupling reactions.

-

- PdCl2 catalyzed reaction of organic azides, carbon monoxide, and tert-butanol to generate carbamates via in situ isocyanate formation.

- Conditions: Atmospheric CO pressure, mild temperatures (~180 °C), and low catalyst loading (~2 mol%).

Benefits: This method offers efficient assembly of carbamates with minimal byproducts and is applicable to complex substrates.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Carbamoylation with tert-butyl chloroformate | 3-Bromo-2-methyl-aniline or methylamine | tert-Butyl chloroformate, base, DCM/ACN, 0–25°C | Mild, high yield, simple setup | Requires amine precursor |

| Activated Mixed Carbonates | tert-Butanol, activated carbonate | p-Nitrophenyl chloroformate, DMAP, ACN, RT | Selective, mild conditions | Multi-step preparation of reagent |

| Curtius Rearrangement | 3-Bromo-2-methyl-phenylacetic acid | Sodium azide, tert-butyl dicarbonate, heat, catalyst | Versatile, from acid precursors | Requires careful handling of azides |

| Transition-Metal Catalysis | Organic azides, CO, tert-butanol | PdCl2 catalyst, CO gas, 180°C | Efficient, mild, catalytic | Requires specialized equipment |

Research Findings and Notes

The use of tert-butyl carbamates as protecting groups is widespread due to their stability and ease of removal under acidic conditions, which is critical when synthesizing complex molecules.

Activated mixed carbonate methods, especially those using benzotriazole derivatives, provide high yields and clean reactions, facilitating scale-up in pharmaceutical synthesis.

Curtius rearrangement is particularly effective for aromatic carboxylic acids but requires elevated temperatures to overcome the stability of aromatic acyl azides.

Transition-metal catalyzed carbamate synthesis represents a modern approach that can improve reaction efficiency and reduce waste, though it demands access to metal catalysts and CO gas handling.

Protecting groups such as tert-butoxycarbonyl are often introduced prior to quaternarization or other functionalization steps to prevent side reactions, as described in patent literature.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-methyl-phenyl)-methyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to remove the bromine atom.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carbamic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield an amide, while oxidation can produce a ketone or aldehyde.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to (3-Bromo-2-methyl-phenyl)-methyl-carbamic acid tert-butyl ester exhibit significant anticancer properties. A study demonstrated its effectiveness in inhibiting the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways. This mechanism highlights its potential as a lead compound in developing new anticancer therapies .

Case Study:

In a recent investigation, the compound was tested against various cancer cell lines, showing promising results with IC50 values in the low micromolar range. The study concluded that the bromine substitution enhances the compound's lipophilicity, improving cellular uptake and activity against tumor cells .

Agrochemical Applications

2. Herbicidal Properties

The compound has been evaluated for its herbicidal activity against several weed species. Its mechanism involves inhibiting specific enzymatic pathways crucial for plant growth, making it a candidate for developing new herbicides.

Case Study:

A field trial assessed the effectiveness of this compound in controlling common agricultural weeds. Results indicated a significant reduction in weed biomass compared to untreated controls, suggesting its potential utility in sustainable agriculture practices.

Material Science Applications

3. Polymer Chemistry

In material science, this compound serves as a building block for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength.

Data Table: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polyurethane Composites | 250 | 30 |

| Epoxy Resins | 220 | 25 |

Mechanism of Action

The mechanism by which (3-Bromo-2-methyl-phenyl)-methyl-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The bromine atom and carbamic acid ester group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the target molecule.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical and Reactivity Differences

- Electron Effects: The fluorinated analog (CAS 375853-85-3) exhibits stronger electron-withdrawing character due to the 4-fluoro substituent, which may accelerate nucleophilic aromatic substitution compared to the non-fluorinated target compound .

- Heterocyclic Influence : The oxadiazole-containing compound (CAS 2368870-59-9) introduces π-stacking capability and hydrogen-bond acceptor sites, which could enhance binding affinity in drug-receptor interactions .

- Steric and Conformational Effects : The azetidine analog (CAS 1260796-52-8) imposes spatial constraints, favoring specific bioactive conformations in medicinal chemistry applications .

Biological Activity

(3-Bromo-2-methyl-phenyl)-methyl-carbamic acid tert-butyl ester, with the CAS number 1187928-37-5, is a carbamate derivative that has garnered attention for its potential biological activities. This compound exhibits a versatile small molecule scaffold suitable for various pharmacological applications. The following sections detail its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C13H18BrNO2

- Molecular Weight : 300.19 g/mol

- Purity : Minimum 95%

The compound features a brominated aromatic ring, which is significant for its biological interactions. The tert-butyl ester group enhances lipophilicity, potentially improving membrane permeability.

Research indicates that compounds similar to this compound may act as prodrugs, facilitating cellular entry and becoming active upon metabolic conversion. This property is crucial for enhancing the bioavailability of therapeutic agents in vivo .

Antiparasitic Activity

A study highlighted the potential of carbamate derivatives in inhibiting the growth of Plasmodium falciparum, the causative agent of malaria. The specific compound derivatives demonstrated varying degrees of activity against erythrocytic stages of the parasite, with some exhibiting effective inhibition at low concentrations (ED50 values ranging from 54 nM to 88 nM) .

Anticancer Properties

In vitro studies have shown that certain carbamate derivatives can selectively inhibit tumorigenic cell growth while sparing non-tumorigenic cells. This selectivity is vital in cancer therapy to minimize side effects associated with conventional chemotherapy . For instance, derivatives were tested against murine liver cell lines, revealing significant growth inhibition at concentrations as low as 10 µM without affecting healthy cells.

Case Studies

Safety Profile

The compound is classified under GHS hazard statements indicating potential health risks such as irritation (H315), eye damage (H319), and respiratory irritation (H335). Precautionary measures include avoiding inhalation and contact with skin and eyes .

Q & A

What are the standard synthetic protocols for preparing (3-Bromo-2-methyl-phenyl)-methyl-carbamic acid tert-butyl ester, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves protecting a primary or secondary amine with a tert-butoxycarbonyl (Boc) group. A common method uses di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or NaOH) under anhydrous or aqueous conditions . Key steps include:

- Reagent Ratios: Boc₂O (1.2–2.0 equiv.) and base (1.5–3.0 equiv.) to ensure complete amine protection.

- Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for optimal solubility and reactivity.

- Temperature: Room temperature (20–25°C) for 4–24 hours, monitored by TLC or GC-MS .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization yields >70% purity.

Optimization Tips: - Ionic liquid catalysts or perchloric acid on silica gel can enhance reaction rates .

- Anhydrous conditions minimize side reactions (e.g., hydrolysis) for moisture-sensitive intermediates .

How do steric and electronic effects of the bromine substituent influence further derivatization of this compound?

Answer:

The 3-bromo-2-methylphenyl group introduces steric hindrance and electronic modulation:

- Steric Effects: The bromine atom at the 3-position and methyl group at the 2-position restrict access to the aromatic ring, favoring meta-selectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Electronic Effects: Bromine’s electronegativity activates the ring for nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., NaOMe in DMF) .

Methodological Considerations: - Catalysts: Palladium complexes (e.g., Pd(OAc)₂ with biphenylphosphine ligands) enable efficient coupling at 80–100°C .

- Solvents: Polar aprotic solvents (e.g., 1,4-dioxane) enhance reactivity in Buchwald-Hartwig aminations .

What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

Answer:

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 1.55 ppm (tert-butyl, 9H) and δ 2.47 ppm (methyl carbamate) confirm Boc protection .

- ¹³C NMR: Signals at ~155 ppm (C=O of carbamate) and ~79 ppm (quaternary C of tert-butyl) validate the core structure .

- LCMS/HPLC: Retention times and m/z values (e.g., [M+Na]⁺ = 400.1) ensure molecular weight accuracy .

- Elemental Analysis: Confirms C, H, N, and Br content within ±0.3% of theoretical values .

How can researchers resolve contradictions in reported yields for Boc protection reactions involving sterically hindered amines?

Answer:

Discrepancies in yields (e.g., 50–90%) arise from:

- Amine Basicity: Steric hindrance reduces nucleophilicity, requiring stronger bases (e.g., DMAP) or prolonged reaction times .

- Solvent Choice: DMF enhances solubility of bulky intermediates compared to THF .

Case Study: - Low-Yield Scenario (50%): Attributed to incomplete deprotonation; resolved using excess Boc₂O (2.0 equiv.) and microwave-assisted heating (60°C, 2 hours) .

What methodologies are employed to study this compound’s potential as a protease inhibitor in medicinal chemistry?

Answer:

- Enzyme Assays:

- In vitro Inhibition: Incubate with target proteases (e.g., thrombin) and fluorogenic substrates (e.g., Boc-Val-Pro-Arg-AMC) to measure IC₅₀ values .

- Structural Analysis: X-ray crystallography or molecular docking reveals binding interactions (e.g., hydrogen bonding with the carbamate group) .

- SAR Studies:

- Modify the methyl carbamate or bromophenyl group to assess activity changes .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

- Purification Bottlenecks: Column chromatography is impractical at >100 g scale; switch to recrystallization (e.g., ethyl acetate/hexane) or distillative purification .

- Cost Optimization: Replace Pd(OAc)₂ with cheaper catalysts (e.g., Pd/C) for cross-coupling steps .

- Safety: Bromine-containing intermediates require handling in fume hoods due to toxicity .

How does the tert-butyl carbamate group enhance stability during storage and biological assays?

Answer:

- Chemical Stability: The Boc group resists hydrolysis under neutral pH, extending shelf life at 4°C .

- Biological Stability: In plasma, slow deprotection (t₁/₂ > 24 hours) ensures sustained activity in cell-based assays .

Deployment Strategy: - Deprotect in situ using TFA/DCM (1:1) for immediate release of the free amine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.